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Compound of Interest

Compound Name: Feigrisolide B

Cat. No.: B15622685 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

Feigrisolide B, a natural product isolated from Streptomyces griseus, has demonstrated a

range of biological activities, including antibacterial, cytotoxic, and antiviral properties. Notably,

it has been reported to possess activity against Human Enterovirus B. This guide provides a

comparative benchmark of Feigrisolide B against established inhibitors of Enterovirus B,

offering a valuable resource for researchers engaged in antiviral drug discovery and

development. While quantitative antiviral data for Feigrisolide B is not publicly available, this

document summarizes the known information and contrasts it with the well-documented

efficacy of prominent antiviral agents targeting the same viral group.

Comparative Antiviral Activity
The following table summarizes the antiviral activity of Feigrisolide B and known inhibitors

against various strains of Enterovirus B. It is important to note that specific inhibitory

concentrations (IC50/EC50) for Feigrisolide B have not been reported in the reviewed

scientific literature.
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Compound Virus Target
IC50/EC50
(µM)

Mechanism
of Action

Cell Line Reference

Feigrisolide B
Human

Enterovirus B
Not Reported

Not

Elucidated
Not Reported

Pleconaril

Enterovirus

(various

serotypes)

0.002 - 3.4

Capsid

Inhibitor (VP1

hydrophobic

pocket

binder)

Various [1]

Coxsackievir

us B3 (strain

M)

Sensitive

(IC50 not

specified)

Capsid

Inhibitor
Various [1]

Echovirus 11
≤0.03

(MIC50)

Capsid

Inhibitor
Various [1][2]

Rupintrivir

(AG7088)

Enterovirus

71

~0.001

(EC50)

3C Protease

Inhibitor
RD cells [3]

Enterovirus

71 3C

Protease

2.3 ± 0.5

(IC50)

3C Protease

Inhibitor

(Biochemical

assay)
[3]

Human

Rhinovirus

(HRV)

0.023 (mean

EC50)

3C Protease

Inhibitor

H1-HeLa,

MRC-5
[4]

Vapendavir

Enterovirus

71 (21

strains)

Efficient

inhibition

(values not

specified)

Capsid

Binder
Various [5]

SG85

Enterovirus

71 (21

strains)

Efficient

inhibition

(values not

specified)

Protease

Inhibitor
Various [5]
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Experimental Protocols
The evaluation of antiviral activity against Enterovirus B typically involves cell-based assays

that measure the inhibition of virus-induced cytopathic effect (CPE), reduction in viral plaque

formation, or a decrease in viral yield. Below are detailed methodologies representative of

those used to assess the compounds cited in this guide.

Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to screen for antiviral compounds by measuring the protection

of host cells from virus-induced death.

Cell Preparation: Host cells permissive to Enterovirus B replication (e.g., HeLa, Vero, or RD

cells) are seeded in 96-well microtiter plates at a density that allows for logarithmic growth

over the course of the experiment.

Compound Preparation: The test compounds (Feigrisolide B and known inhibitors) are

serially diluted to various concentrations in cell culture medium.

Infection and Treatment: The cell monolayers are infected with a standardized amount of

Enterovirus B. Following a viral adsorption period, the inoculum is removed, and the cells are

overlaid with the medium containing the different concentrations of the test compounds.

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period

sufficient to allow for the development of CPE in the untreated, virus-infected control wells

(typically 2-4 days).

Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as

the MTT or MTS assay.[1] These assays measure the metabolic activity of living cells, which

is proportional to the number of viable cells.

Data Analysis: The 50% effective concentration (EC50), defined as the concentration of the

compound that reduces the virus-induced CPE by 50%, is calculated by plotting the

percentage of cell viability against the compound concentration and fitting the data to a dose-

response curve. The 50% cytotoxic concentration (CC50), the concentration that reduces the

viability of uninfected cells by 50%, is determined in parallel to assess the compound's

toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
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Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.

Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.

Infection: Cells are infected with a dilution of Enterovirus B that produces a countable

number of plaques.

Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a

semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various

concentrations of the test compound. This semi-solid overlay restricts the spread of progeny

virus to adjacent cells, resulting in the formation of localized lesions (plaques).

Incubation and Staining: Plates are incubated until plaques are visible. The cells are then

fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

Data Analysis: The IC50 is determined as the concentration of the compound that reduces

the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus

particles.

Infection and Treatment: Cell monolayers are infected with Enterovirus B and treated with

different concentrations of the test compound as described for the CPE assay.

Harvesting: At the end of the viral replication cycle, the cells and supernatant are harvested.

Virus Titer Determination: The harvested virus is subjected to serial dilutions, which are then

used to infect fresh cell monolayers. The viral titer (e.g., as Plaque Forming Units per

milliliter, PFU/mL, or 50% Tissue Culture Infectious Dose, TCID50/mL) is determined.

Data Analysis: The IC50 is the concentration of the compound that reduces the viral yield by

50% compared to the untreated control.
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To better understand the context of this comparison, the following diagrams illustrate a typical

experimental workflow for antiviral testing and the key signaling pathways involved in

Enterovirus B replication that are targeted by known inhibitors.
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Experimental workflow for antiviral activity screening.
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Enterovirus B replication cycle and points of inhibition.
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Logical comparison of available data.

Discussion and Future Directions
The emergence of drug-resistant viral strains and the limited number of approved antiviral

therapies for many viral infections necessitate the continued search for novel antiviral agents.

Natural products, such as Feigrisolide B, represent a promising reservoir of chemical diversity

for drug discovery. While the antiviral potential of Feigrisolide B against Enterovirus B has

been identified, a significant knowledge gap remains regarding its potency and mechanism of

action.

To fully assess the therapeutic potential of Feigrisolide B, further research is required to:

Determine its IC50/EC50 values against a panel of Enterovirus B serotypes.

Elucidate its specific molecular target and mechanism of action.

Evaluate its efficacy and safety in preclinical animal models of Enterovirus B infection.

In contrast, established inhibitors like Pleconaril and Rupintrivir have been extensively studied.

Pleconaril, a capsid-binding inhibitor, prevents the uncoating of the viral genome, a crucial early

step in the replication cycle.[6] Rupintrivir targets the viral 3C protease, an enzyme essential for

processing the viral polyprotein into functional viral proteins.[3] The detailed understanding of

these mechanisms provides a clear benchmark for the evaluation of new chemical entities like

Feigrisolide B.
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This guide highlights the current state of knowledge on the anti-enteroviral activity of

Feigrisolide B in comparison to well-characterized inhibitors. The presented data and

experimental frameworks are intended to facilitate further investigation into Feigrisolide B and

aid in the broader effort to develop effective treatments for Enterovirus B infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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